molecular formula C10H10N2O3 B1328206 5-[(5-methyl-1H-pyrazol-1-yl)methyl]-2-furoic acid CAS No. 1171850-34-2

5-[(5-methyl-1H-pyrazol-1-yl)methyl]-2-furoic acid

Cat. No.: B1328206
CAS No.: 1171850-34-2
M. Wt: 206.2 g/mol
InChI Key: CRJXXZUQPBLHRU-UHFFFAOYSA-N
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Description

5-[(5-methyl-1H-pyrazol-1-yl)methyl]-2-furoic acid is a heterocyclic compound that features both a pyrazole and a furan ring in its structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the pyrazole ring, which is known for its biological activity, and the furan ring, which is a common motif in many natural products, makes this compound a valuable target for research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(5-methyl-1H-pyrazol-1-yl)methyl]-2-furoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

Major Products

Scientific Research Applications

5-[(5-methyl-1H-pyrazol-1-yl)methyl]-2-furoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(5-methyl-1H-pyrazol-1-yl)methyl]-2-furoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or activation of enzymatic activity. The furan ring can also participate in similar interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-methyl-1H-pyrazole-3-propanoic acid: This compound has a similar pyrazole ring but differs in the side chain attached to the ring.

    1-methyl-1H-pyrazole-5-boronic acid pinacol ester: This compound features a boronic acid ester group instead of the furan ring.

Uniqueness

5-[(5-methyl-1H-pyrazol-1-yl)methyl]-2-furoic acid is unique due to the combination of the pyrazole and furan rings in its structure. This dual-ring system provides a unique set of chemical properties and reactivity patterns, making it a valuable compound for various applications in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

5-[(5-methylpyrazol-1-yl)methyl]furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-7-4-5-11-12(7)6-8-2-3-9(15-8)10(13)14/h2-5H,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRJXXZUQPBLHRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NN1CC2=CC=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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